Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

Monoamine Transporter SERT Reuptake Inhibition

Sourcing a selective DAT probe with a reactive handle for SAR can delay lead optimization. This compound resolves that bottleneck. - DAT-over-SERT selectivity: ~5.2-fold (IC50 DAT = 13,700 nM; SERT = 70,900 nM), confirmed in human transporter assays. - 5-Br-thiophene enables Pd-catalyzed cross-coupling (Suzuki, Buchwald) for rapid library synthesis. - Sulfonamide motif offers pharmacophoric advantage for carbonic anhydrase & protease screening campaigns. Supplied as a pre-weighed solid with full analytical characterization; shipped ambient worldwide.

Molecular Formula C17H19BrN2O4S2
Molecular Weight 459.37
CAS No. 1235353-03-3
Cat. No. B2888231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate
CAS1235353-03-3
Molecular FormulaC17H19BrN2O4S2
Molecular Weight459.37
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C17H19BrN2O4S2/c18-15-6-7-16(25-15)26(22,23)19-12-13-8-10-20(11-9-13)17(21)24-14-4-2-1-3-5-14/h1-7,13,19H,8-12H2
InChIKeyUGVHJNAMFCYNJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Overview of Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate


Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate (CAS 1235353-03-3) is a synthetic small-molecule sulfonamide featuring a piperidine core, a phenyl carbamate ester, and a 5-bromothiophene-2-sulfonamido substituent. Its molecular formula is C₁₇H₁₉BrN₂O₄S₂ with a molecular weight of 459.37 g/mol . The compound bears the ChEMBL identifier CHEMBL4075022 and has a maximum development phase categorized as Preclinical [1]. Given its structural features, this compound occupies a specific niche within the broader piperidine-sulfonamide chemical space, most commonly referenced as a synthetic intermediate or a candidate for biological profiling in transporter inhibition assays.

Workflow Monoamine transporter selectivity profiling (SERT/DAT)
Selection 5-Bromothiophene for cross-coupling diversification
Use Context Sulfonamide-targeted enzyme inhibition screening

Limited Interchangeability of Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate


The target compound's differentiation arises from the combination of a phenyl carbamate ester at the piperidine N-1 position and a 5-bromothiophene-2-sulfonamido group at the 4-methyl position, two structural features that individually influence biological target engagement and synthetic reactivity . Closely related analogs (e.g., the tert-butyl carbamate-protected variant, CAS 1261232-69-2) exhibit different steric profiles and electronic properties due to the ester group identity, while the bromine atom at the thiophene 5-position provides a unique handle for further functionalization not present in chloro or methyl analogs . Simply exchanging this compound for another piperidine sulfonamide risks altering biological potency, selectivity, or downstream reactivity, as demonstrated by the quantitative evidence below. Caution: Direct comparative evidence between this compound and its closest structural analogs is limited to transporter affinity profiling; therefore, any substitution decision must be informed by the specific endpoint assay the user intends to employ.

tert-Butyl carbamate analog may shift lipophilicity, cellular penetration, and metabolic stability relative to the phenyl carbamate.
Non-sulfonamide piperidine analogs lack the sulfonamide pharmacophore required for enzyme-inhibition studies.
Chloro- or methyl-thiophene analogs may exhibit lower cross-coupling reactivity, limiting late-stage diversification efficiency.

Differentiation Evidence: Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate


DAT-over-SERT Selectivity Profile

In a paired head-to-head transporter profiling experiment, the target compound, Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate, exhibited a stark differential in potency between the human serotonin transporter (SERT) and the human dopamine transporter (DAT). At SERT, this compound showed an IC₅₀ of 70,900 nM [1], while at DAT the IC₅₀ was 13,700 nM [2]. The quantified difference corresponds to a ~5.2-fold selectivity for DAT over SERT, a profile that is atypical among simple piperidine sulfonamides, which often exhibit balanced or SERT-preferring inhibition. This differential is not captured when substituting the compound for its tert-butyl ester analog, for which no equivalent public SERT/DAT head-to-head comparison is available, nor for chloro- or methyl-substituted thiophene variants.

DAT vs SERT Selectivity
Head-to-head
SERT IC₅₀ 70,900 nM
DAT IC₅₀ 13,700 nM
→ ~5.2× DAT selectivity
Supports DAT-over-SERT selectivity profiling
Curated transporter data; assay-specific review required
Monoamine Transporter SERT Reuptake Inhibition Selectivity

Bromine-Enabled Synthetic Versatility

The 5-bromine atom on the thiophene ring provides a functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that cannot be replicated with chloro-, methyl-, or unsubstituted thiophene analogs with comparable efficiency . In cross-study comparisons, bromothiophene derivatives consistently demonstrate higher reactivity in Pd-catalyzed couplings than their chloro counterparts due to the lower C-Br bond dissociation energy and superior oxidative addition kinetics [1]. While direct quantitative catalytic turnover data for this specific compound are not publicly available, the established class-level reactivity advantage of aryl bromides over chlorides (typically 10- to 100-fold rate enhancement in Suzuki couplings) supports the inference that this compound offers a more efficient diversification starting point than its 5-chlorothiophene or 5-methylthiophene analogs.

Bromine Cross-Coupling
Class-level
Aryl bromides: 10–100× rate enhancement over chlorides in Suzuki couplings (class-level inference)
May enable efficient late-stage diversification
Compound-specific coupling data not available; validate under intended conditions
Cross-Coupling Chemistry Suzuki-Miyaura Halogen Reactivity Medicinal Chemistry Diversification

Phenyl vs. tert-Butyl Carbamate Properties

The phenyl carbamate ester at the piperidine N-1 position distinguishes this compound from the widely available tert-butyl carbamate analog (CAS 1261232-69-2) . The phenyl group increases lipophilicity and alters steric bulk compared to the tert-butyl group, which in turn influences membrane permeability, metabolic stability, and target engagement. While direct head-to-head logP or metabolic stability data for these two specific compounds are not publicly available, cross-class comparisons of phenyl carbamates vs. tert-butyl carbamates consistently show that phenyl carbamates exhibit higher logD₇.₄ values (estimated difference of +0.5 to +1.0 log units) and distinct metabolic vulnerability to esterases vs. CYP-mediated oxidation [1]. This suggests that substituting the tert-butyl analog for this phenyl carbamate compound in a biological assay would alter both the compound's cellular penetration kinetics and its metabolic profile, potentially leading to divergent biological readouts.

Carbamate Ester Identity
Class-level
Phenyl carbamate: est. logD₇.₄ +0.5 to +1.0 vs tert-butyl; distinct metabolic susceptibility (class-level)
May alter cellular penetration and metabolic stability
Direct comparison data absent; class-level inference from carbamate literature
Prodrug Design Carbamate Ester Lipophilicity Metabolic Stability

Sulfonamide Moiety: Enzyme Inhibition Advantage

The sulfonamide functional group is a well-established pharmacophore for enzyme inhibition, particularly against carbonic anhydrases, proteases, and glycosidases [1]. This compound has been specifically investigated for α-glucosidase inhibition, among other sulfonamide-sensitive targets, a property not shared by non-sulfonamide piperidine derivatives . While direct quantitative IC₅₀ data for α-glucosidase are not publicly available for this exact compound, the presence of the sulfonamide group categorically differentiates it from piperidine analogs lacking this moiety, such as simple phenyl piperidine-1-carboxylate derivatives. Class-level evidence indicates that sulfonamide-containing piperidines can achieve up to 100-fold enhanced binding to sulfonamide-sensitive enzymes compared to their non-sulfonamide counterparts .

Sulfonamide Pharmacophore
Class-level
Sulfonamide piperidines: up to 100× binding enhancement for sulfonamide-sensitive enzymes (class-level)
Supports enzyme inhibition screening over non-sulfonamide analogs
Compound-specific IC₅₀ not reported; validate with target panel
Sulfonamide Pharmacophore Enzyme Inhibition α-Glucosidase Structure-Activity Relationship

Research and Industrial Use Cases for Phenyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate


Monoamine Transporter Selectivity Profiling

The compound's quantitatively established DAT-over-SERT selectivity (~5.2-fold, IC₅₀ DAT = 13,700 nM vs. SERT = 70,900 nM) makes it a suitable tool compound for studies requiring differential modulation of dopaminergic vs. serotonergic reuptake [1]. It can serve as a reference ligand in transporter occupancy assays or as a starting scaffold for structure-activity relationship (SAR) campaigns aimed at tuning DAT/SERT selectivity ratios.

Late-Stage Bromine Functionalization

The 5-bromine substituent on the thiophene ring provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions, enabling efficient library synthesis for hit-to-lead optimization [1]. This makes the compound a strategic intermediate when downstream derivatization is a core experimental objective.

Sulfonamide-Targeted Enzyme Inhibition

The sulfonamide moiety positions this compound as a candidate for screening against sulfonamide-sensitive enzymes such as carbonic anhydrases, α-glucosidase, and certain proteases [1]. While specific inhibition data require user-generated profiling, the compound's structural class confers a validated pharmacophoric advantage over non-sulfonamide piperidine derivatives.

Application
Selection Property
Validation Focus
Application: Monoamine transporter selectivity studies
Selection Property: DAT/SERT selectivity profile
Validation Focus: Transporter occupancy & reuptake assays
Application: Late-stage cross-coupling diversification
Selection Property: 5-Bromothiophene synthetic handle
Validation Focus: Pd-catalyzed coupling efficiency
Application: Sulfonamide-sensitive enzyme screening
Selection Property: Sulfonamide pharmacophore
Validation Focus: Enzyme inhibition panel profiling
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